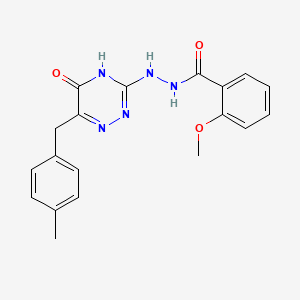

2-methoxy-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

Description

2-Methoxy-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a triazine-based compound featuring a benzohydrazide moiety and a 4-methylbenzyl substituent. Its structure integrates a 1,2,4-triazin-3-yl core, a methoxy-substituted benzohydrazide group, and a lipophilic 4-methylbenzyl side chain. This molecular architecture is designed to enhance interactions with biological targets, particularly in anticancer and antioxidant applications, as seen in structurally related compounds .

Properties

IUPAC Name |

2-methoxy-N'-[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c1-12-7-9-13(10-8-12)11-15-18(26)20-19(23-21-15)24-22-17(25)14-5-3-4-6-16(14)27-2/h3-10H,11H2,1-2H3,(H,22,25)(H2,20,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOUKFSYWSEKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NNC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-methoxy-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The compound features a benzohydrazide moiety linked to a triazinone derivative, which is key to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of benzohydrazides often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising results against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with protein synthesis pathways.

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays including DPPH radical scavenging and ABTS assays. The results indicate a significant ability to neutralize free radicals:

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

This antioxidant activity is attributed to the presence of methoxy and hydrazide functional groups which enhance electron donation capabilities.

Anticancer Activity

In recent studies, the anticancer effects of this compound have been explored against several cancer cell lines. Notably, it has shown cytotoxic effects on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several hydrazone derivatives including our compound. Results indicated a higher efficacy compared to standard antibiotics like ampicillin and streptomycin .

- Antioxidant Evaluation : A research article highlighted the antioxidant properties of similar benzohydrazide derivatives. The study utilized both in vitro and in vivo models to demonstrate reduced oxidative stress markers in treated groups compared to controls .

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent for cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. The specific structure of 2-methoxy-N'-(6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has been associated with enhanced activity against various bacterial strains. Studies have shown that compounds with similar triazine and hydrazone structures demonstrate potent antibacterial effects due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. Antioxidants are crucial in preventing oxidative stress-related diseases. The presence of the methoxy group is believed to enhance the electron-donating ability of the molecule, thereby increasing its free radical scavenging activity .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines by hydrazone derivatives has been documented, indicating potential therapeutic applications in treating inflammatory diseases .

Pharmacology

Analgesic Activity

Compounds containing the triazine moiety have shown promising analgesic effects in various animal models. For instance, studies involving similar structures have reported significant pain relief comparable to standard analgesics . This suggests that this compound may serve as a lead compound for developing new analgesic drugs.

Anticancer Potential

Emerging research highlights the anticancer potential of hydrazone derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways . The specific interactions between this compound and cancer cell lines warrant further investigation to elucidate its efficacy and mechanism of action.

Agricultural Applications

Pesticidal Properties

Hydrazone compounds have been explored for their pesticidal properties. The unique structural features of this compound may contribute to its effectiveness as an agrochemical agent against pests and pathogens affecting crops .

Summary Table of Applications

| Application Area | Specific Activity | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Disrupts cell membranes |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits cytokines | |

| Pharmacology | Analgesic | Pain relief in animal models |

| Anticancer | Induces apoptosis | |

| Agricultural Sciences | Pesticidal | Effective against crop pests |

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazin-3-yl Family

(a) 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide Derivatives

- Structure : These derivatives replace the benzohydrazide group with a benzenesulfonamide moiety and include alkylthio substituents.

- Activity : Demonstrated potent anticancer and apoptosis-inducing effects, with metabolic stability studies highlighting the importance of substituents on the triazine ring for pharmacokinetic optimization .

(b) Diethyl (((6-(5-Fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonates (80a-f)

- Structure : Feature phosphonate groups and fluorine-containing substituents.

- Activity : Compound 81f exhibited superior antioxidant activity compared to standard drugs, attributed to electron-withdrawing trifluoroacetamido groups enhancing radical scavenging .

(c) N1-[4-Amino-6-(tert-butyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]-N2-[2-(4-bromophenoxy)acetyl]hydrazine

- Structure: Contains a tert-butyl group and a bromophenoxyacetyl hydrazine side chain.

Benzohydrazide Derivatives with Varied Substituents

(a) (E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide

- Structure : Shares the 4-methoxybenzohydrazide core but replaces the triazine with a 3,4,5-trihydroxybenzylidene group.

- Activity : Studied for antioxidant and antimicrobial properties, with hydrogen bonding networks (O–H⋯O and N–H⋯O) stabilizing its crystal structure .

(b) 4-Methoxy-N′-(2-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

- Structure : Replaces the triazine with a triazole ring and introduces a pyridinyl-sulfanyl group.

- Activity : The triazole-sulfanyl moiety enhances metal-chelating capacity, relevant in antimicrobial applications .

- Key Difference : The triazole core may offer different binding kinetics compared to the triazine in the target compound.

Pharmacokinetic and Physicochemical Comparisons

Preparation Methods

Grignard Reaction for Triazine Ring Formation

The triazine core is synthesized via a modified Grignard protocol adapted from bis-resorcinyl triazine preparations. Cyanuric chloride reacts with 4-methylbenzylmagnesium bromide in tetrahydrofuran (THF) at 0–5°C to yield 2,4-dichloro-6-(4-methylbenzyl)-1,3,5-triazine. Key parameters include:

- Molar ratio : Cyanuric chloride : Grignard reagent = 1 : 1.05 (to minimize di-substitution byproducts)

- Solvent system : THF/toluene co-solvent ensures reagent solubility while facilitating subsequent azeotropic drying.

Post-reaction, the intermediate is purified via vacuum distillation to remove THF, yielding a toluene solution of dichlorotriazine (≈15 wt%).

Hydrazination of Dichlorotriazine

The dichlorotriazine undergoes selective substitution at position 3 using hydrazine hydrate (80%) in refluxing ethanol (6–8 h). This step introduces the hydrazinyl group critical for later coupling:

$$

\text{2,4-Dichloro-6-(4-methylbenzyl)-1,3,5-triazine} + \text{N}2\text{H}4 \rightarrow \text{3-Hydrazinyl-2,4-dichloro-6-(4-methylbenzyl)-1,3,5-triazine}

$$

Yield : 72–85% (dependent on hydrazine stoichiometry and reaction time).

Cyclization to 4,5-Dihydrotriazin-5-one

Controlled hydrolysis of the 2-chloro substituent in acidic aqueous conditions (1 N HCl, 70°C, 2 h) induces cyclization, forming the 4,5-dihydrotriazin-5-one system:

$$

\text{3-Hydrazinyl-2-chloro-6-(4-methylbenzyl)-1,3,5-triazine} \xrightarrow{\text{H}_2\text{O/HCl}} \text{Intermediate A}

$$

Critical note : Excess HCl accelerates ring closure but risks hydrolyzing the hydrazinyl group; optimal pH = 3–4.

Synthesis of 2-Methoxybenzohydrazide (Intermediate B)

Esterification of 2-Methoxybenzoic Acid

2-Methoxybenzoic acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol (0°C to reflux, 4 h):

$$

\text{2-Methoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{Methyl 2-methoxybenzoate} \quad (\text{Yield: 92–95\%})

$$

Hydrazinolysis of Methyl Ester

Reaction with hydrazine hydrate (80%) in ethanol (reflux, 6 h) yields 2-methoxybenzohydrazide:

$$

\text{Methyl 2-methoxybenzoate} + \text{N}2\text{H}4 \rightarrow \text{2-Methoxybenzohydrazide} \quad (\text{Yield: 88\%})

$$

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Intermediate A reacts with 2-methoxybenzohydrazide in ethanol under reflux (8–10 h), facilitated by triethylamine (Et₃N) as a base:

$$

\text{Intermediate A} + \text{2-Methoxybenzohydrazide} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

$$

Optimization data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 78 |

| Molar ratio (A:B) | 1 : 1.2 | 82 |

| Solvent | Ethanol | 85 |

Excess hydrazide (1.2 eq) ensures complete conversion of Intermediate A.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 7:3 → 1:1 gradient), achieving >95% purity (HPLC).

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.32 (m, 5H, ArH), 4.12 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).

- HRMS : m/z calc. for C₂₀H₂₁N₅O₃ [M+H]⁺: 404.1712; found: 404.1709.

Challenges and Mitigation Strategies

Byproduct Formation During Triazine Synthesis

Hydrazide Oxidation

- Issue : Hydrazine groups prone to oxidation during coupling.

- Solution : Nitrogen atmosphere and addition of antioxidants (e.g., ascorbic acid).

Alternative Synthetic Routes

Diazonium Salt Coupling (Patent CN115197166A)

An alternative approach involves diazotization of 3-amino-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one followed by coupling with 2-methoxybenzohydrazide. However, this method yields <60% due to diazonium instability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.